molecular formula C9H5BrN2 B13155664 4-Bromo-3-(cyanomethyl)benzonitrile

4-Bromo-3-(cyanomethyl)benzonitrile

Cat. No.: B13155664
M. Wt: 221.05 g/mol
InChI Key: ZRXVKNGZJPPMTF-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyanomethyl)benzonitrile is an organic compound with the molecular formula C8H5BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a cyanomethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyanomethyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 3-(cyanomethyl)benzonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(cyanomethyl)benzonitrile.

    Coupling: Biaryl compounds with various substituents.

    Reduction: 4-Bromo-3-(aminomethyl)benzonitrile.

Scientific Research Applications

4-Bromo-3-(cyanomethyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyanomethyl)benzonitrile in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitrile group, making the bromine atom more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(cyanomethyl)benzonitrile is unique due to the presence of both bromine and cyanomethyl groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

4-bromo-3-(cyanomethyl)benzonitrile

InChI

InChI=1S/C9H5BrN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2

InChI Key

ZRXVKNGZJPPMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CC#N)Br

Origin of Product

United States

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